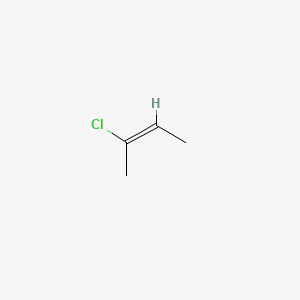

2-Chloro-2-butene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

2211-68-9 |

|---|---|

Molecular Formula |

C4H7Cl |

Molecular Weight |

90.55 g/mol |

IUPAC Name |

(E)-2-chlorobut-2-ene |

InChI |

InChI=1S/C4H7Cl/c1-3-4(2)5/h3H,1-2H3/b4-3+ |

InChI Key |

DSDHFHLZEFQSFM-ONEGZZNKSA-N |

Isomeric SMILES |

C/C=C(\C)/Cl |

Canonical SMILES |

CC=C(C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-2-Butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-chloro-2-butene (B1582250), a halogenated alkene of interest in organic synthesis. The document details the distinct characteristics of its cis and trans isomers, including their molecular structure, physical constants, and spectroscopic data. Furthermore, it delves into the chemical reactivity of this compound, exploring key reactions such as nucleophilic substitution and electrophilic addition. A detailed experimental protocol for its synthesis via dehydrochlorination is provided, along with methods for isomer separation. While direct applications in drug development are not extensively documented, this guide highlights the potential of this compound as a versatile building block in medicinal chemistry, drawing parallels with other chlorinated compounds utilized in the synthesis of pharmaceuticals.

Introduction

This compound (C4H7Cl) is a volatile, unsaturated organochlorine compound existing as two geometric isomers: (Z)-2-chloro-2-butene (cis) and (E)-2-chloro-2-butene (trans). Its structure, featuring a reactive carbon-chlorine bond and a carbon-carbon double bond, makes it a potentially valuable intermediate in organic synthesis. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of its properties to facilitate its use in the laboratory and in the design of synthetic pathways.

Physical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are summarized in the tables below. These properties can vary slightly between the cis and trans isomers due to differences in their molecular geometry and intermolecular forces.

Physical Properties

A compilation of key physical data for the isomers of this compound is presented in Table 1. The trans isomer generally exhibits a slightly higher boiling point and density compared to the cis isomer.

Table 1: Physical Properties of this compound Isomers

| Property | (Z)-2-chloro-2-butene (cis) | (E)-2-chloro-2-butene (trans) | Mixture (cis/trans) | Reference(s) |

| Molecular Formula | C4H7Cl | C4H7Cl | C4H7Cl | [1] |

| Molecular Weight | 90.55 g/mol | 90.55 g/mol | 90.55 g/mol | [1] |

| Boiling Point | 62-63 °C | 67-68 °C | 63 °C at 680 mmHg | [2] |

| Density | 0.913 g/mL at 25 °C | 0.922 g/mL at 25 °C | 0.92 g/cm³ | [3] |

| Refractive Index (n20/D) | 1.428 | 1.432 | 1.4205 | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound and its isomers.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound Isomers

| Isomer | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| (Z)-2-chloro-2-butene (cis) | ¹H (CH₃-C=) | ~1.7 | Singlet |

| ¹H (=CH-CH₃) | ~5.5 | Quartet | |

| ¹H (=CH-CH₃ ) | ~1.8 | Doublet | |

| ¹³C (C H₃-C=) | ~20-25 | Quartet | |

| ¹³C (-C Cl=) | ~125-130 | Singlet | |

| ¹³C (=C H-) | ~115-120 | Doublet | |

| ¹³C (=CH-C H₃) | ~15-20 | Quartet | |

| (E)-2-chloro-2-butene (trans) | ¹H (CH₃-C=) | ~1.7 | Singlet |

| ¹H (=CH-CH₃) | ~5.6 | Quartet | |

| ¹H (=CH-CH₃ ) | ~1.8 | Doublet | |

| ¹³C (C H₃-C=) | ~20-25 | Quartet | |

| ¹³C (-C Cl=) | ~125-130 | Singlet | |

| ¹³C (=C H-) | ~115-120 | Doublet | |

| ¹³C (=CH-C H₃) | ~15-20 | Quartet |

Note: These are estimated values based on general knowledge of NMR spectroscopy and data for analogous compounds. Experimental verification is recommended.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions are listed in Table 3.

Table 3: Characteristic IR Absorptions for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=C Stretch | ~1650-1680 | Medium |

| C-H Stretch (alkenyl) | ~3000-3100 | Medium |

| C-H Stretch (alkyl) | ~2850-3000 | Strong |

| C-Cl Stretch | ~600-800 | Strong |

The mass spectrum of this compound will show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. The base peak is often the fragment resulting from the loss of the chlorine atom.

Table 4: Key Mass Spectrometry Fragments for this compound

| m/z | Fragment |

| 90/92 | [C₄H₇Cl]⁺ (Molecular ion) |

| 55 | [C₄H₇]⁺ |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its two primary functional groups: the carbon-carbon double bond and the carbon-chlorine bond.

Electrophilic Addition Reactions

The double bond in this compound is susceptible to electrophilic attack. The regioselectivity of these reactions is governed by the stability of the resulting carbocation intermediate. Addition of hydrogen halides (HX), for instance, will proceed via a carbocation that is stabilized by the adjacent alkyl groups. According to Markovnikov's rule, the hydrogen atom will add to the carbon with more hydrogen atoms, and the halide will add to the more substituted carbon.

Nucleophilic Substitution Reactions

The chlorine atom in this compound can be displaced by nucleophiles. However, vinylic halides are generally less reactive towards nucleophilic substitution than their saturated alkyl halide counterparts. This is due to the increased strength of the C-Cl bond, which has some double bond character due to resonance, and the steric hindrance around the double bond. Reactions may require more forcing conditions (higher temperatures, stronger nucleophiles) to proceed.

Elimination Reactions

Treatment of this compound with a strong base, such as alcoholic potassium hydroxide (B78521), can lead to dehydrohalogenation, resulting in the formation of butyne or butadiene derivatives. The specific product will depend on the reaction conditions and the stereochemistry of the starting material.

Synthesis and Purification

Synthesis via Dehydrochlorination of 2,3-Dichlorobutane

A common laboratory-scale synthesis of this compound involves the dehydrochlorination of 2,3-dichlorobutane.[4] This method provides a mixture of cis and trans isomers.

Experimental Protocol:

-

Reaction Setup: A reaction vessel equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with a solution of potassium hydroxide in ethanol (B145695) (alcoholic KOH).

-

Addition of Reactant: 2,3-Dichlorobutane is added dropwise to the stirred alcoholic KOH solution at a controlled temperature, typically near the boiling point of the alcohol.

-

Reaction: The reaction mixture is heated under reflux for a specified period to ensure complete dehydrochlorination.

-

Work-up: After cooling, the reaction mixture is diluted with water and the organic layer is separated.

-

Purification: The crude product is washed with water to remove any remaining base and salts, dried over an anhydrous drying agent (e.g., magnesium sulfate), and then purified by fractional distillation to separate the this compound isomers from any unreacted starting material and byproducts.

Separation of Cis and Trans Isomers

The boiling points of the cis and trans isomers of this compound are relatively close, making their separation by standard distillation challenging. Efficient fractional distillation using a column with a high number of theoretical plates is required. Alternatively, preparative gas chromatography can be employed for the separation of small quantities of the pure isomers.

Applications in Drug Development and Medicinal Chemistry

While specific examples of this compound being directly used in the synthesis of marketed drugs are not prevalent in the reviewed literature, its potential as a building block in medicinal chemistry should not be overlooked. Organochlorine compounds are a significant class of molecules in the pharmaceutical industry, with many approved drugs containing at least one chlorine atom.[5] The presence of chlorine can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

The dual functionality of this compound allows for a variety of synthetic transformations:

-

Introduction of Diverse Functional Groups: The chlorine atom can be substituted by a wide range of nucleophiles, enabling the introduction of various functionalities such as amines, ethers, and thioethers.

-

Scaffold Elaboration: The double bond can be functionalized through various addition reactions, including halogenation, hydrohalogenation, and epoxidation, to build more complex molecular scaffolds.

Given its reactivity, this compound could serve as a starting material for the synthesis of novel heterocyclic compounds or as a fragment for incorporation into larger, more complex drug candidates. Researchers in drug discovery may find this compound to be a useful tool for generating libraries of diverse small molecules for high-throughput screening.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is an irritant to the eyes, respiratory system, and skin. In case of contact, rinse the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound, with its cis and trans isomers, is a versatile chemical intermediate with a rich and varied reactivity. This guide has provided a detailed overview of its physical and chemical properties, along with a practical synthetic protocol. While its direct application in the pharmaceutical industry is not yet well-documented, its potential as a building block for the synthesis of novel bioactive molecules is significant. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in organic synthesis and drug discovery, enabling them to explore the full potential of this intriguing molecule.

References

- 1. This compound | C4H7Cl | CID 5364761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Butene, 2-chloro-, (E)- [webbook.nist.gov]

- 3. This compound | 4461-41-0 [chemicalbook.com]

- 4. 2-Butene, 2-chloro- | C4H7Cl | CID 5463022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of (E)-2-chloro-2-butene from 2,3-dichlorobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (E)-2-chloro-2-butene from 2,3-dichlorobutane (B1630595). The primary method detailed is the stereospecific dehydrochlorination of meso-2,3-dichlorobutane. This document includes theoretical background, detailed experimental protocols, quantitative data, and characterization information to support research and development in chemical synthesis.

Introduction

(E)-2-chloro-2-butene is a valuable chlorinated alkene intermediate in organic synthesis. Its stereochemistry is crucial for the controlled synthesis of more complex molecules. The most direct route to (E)-2-chloro-2-butene is through the dehydrochlorination of 2,3-dichlorobutane. This reaction proceeds via an E2 (bimolecular elimination) mechanism, where the stereochemistry of the starting material dictates the stereochemistry of the resulting alkene.

Reaction Mechanism and Stereochemistry

The synthesis of (E)-2-chloro-2-butene from 2,3-dichlorobutane is a classic example of a stereospecific E2 elimination reaction. The mechanism requires an anti-periplanar arrangement of the proton to be abstracted and the leaving group (chloride).

To achieve the desired (E) stereoisomer, it is essential to start with meso-2,3-dichlorobutane. In a staggered conformation of the meso isomer, a hydrogen atom and a chlorine atom on adjacent carbons can readily assume the required 180° dihedral angle for anti-elimination. The concerted removal of HCl by a base leads directly to the formation of (E)-2-chloro-2-butene. The use of the racemic (d,l)-2,3-dichlorobutane would analogously lead to the (Z)-isomer.

Caption: Reaction pathway for the synthesis of (E)-2-chloro-2-butene.

Experimental Protocols

Two primary methods for the dehydrochlorination of 2,3-dichlorobutane are presented: a solution-phase base-mediated elimination and a gas-phase catalytic elimination.

Solution-Phase Dehydrochlorination with Alcoholic Potassium Hydroxide (B78521)

This method is suitable for laboratory-scale synthesis and offers good stereocontrol when the appropriate starting material is used.

Materials:

-

meso-2,3-dichlorobutane

-

Potassium hydroxide (KOH)

-

Ethanol (B145695) (absolute)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

A solution of potassium hydroxide in absolute ethanol is prepared by dissolving KOH in ethanol with gentle heating.

-

The ethanolic KOH solution is cooled to room temperature and then meso-2,3-dichlorobutane is added dropwise with stirring.

-

The reaction mixture is refluxed for a specified period. The progress of the reaction can be monitored by gas chromatography (GC).

-

After cooling to room temperature, the mixture is diluted with deionized water and extracted with diethyl ether.

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation. The crude product is then purified by fractional distillation to isolate (E)-2-chloro-2-butene.

Gas-Phase Catalytic Dehydrochlorination

This continuous process is suitable for larger-scale production.[1]

Materials:

-

2,3-dichlorobutane (stereoisomeric mixture)

-

Catalyst: Alumina (B75360), alumina gel, or chromia on alumina

Procedure:

-

The catalyst is packed into a reactor tube and heated to the reaction temperature (125-400°C).[1]

-

Gaseous 2,3-dichlorobutane is passed through the heated catalyst bed.[1]

-

The reaction off-gas, containing the product mixture, is cooled and collected.[1]

-

The product mixture, which includes (E)-2-chloro-2-butene, (Z)-2-chloro-2-butene, and 2-chloro-1-butene, is then separated by fractional distillation.[1]

Quantitative Data

The following table summarizes quantitative data from the gas-phase catalytic dehydrochlorination process. Yields for the solution-phase method are typically moderate to high, but specific values are highly dependent on reaction scale and conditions.

| Parameter | Value | Conditions | Reference |

| Catalyst | Chromia on Alumina | Gas-phase, 250-265°C | [1] |

| 2,3-DCB Conversion | 89% | Gas-phase, 250-265°C | [1] |

| 2-chloro-2-butene Yield | 96% (of converted DCB) | Gas-phase, 250-265°C | [1] |

| Catalyst | Woelm activated alumina N | Gas-phase, 250°C | [1] |

| 2,3-DCB Conversion | 97% | Gas-phase, 250°C | [1] |

| Total Chlorobutenes Yield | 47% | Gas-phase, 250°C | [1] |

| Catalyst | Woelm activated alumina N | Gas-phase, 200°C | [1] |

| 2,3-DCB Conversion | 18% | Gas-phase, 200°C | [1] |

| Total Chlorobutenes Yield | 96% (of converted DCB) | Gas-phase, 200°C | [1] |

Note: 2,3-DCB refers to 2,3-dichlorobutane. The yields reported are for a mixture of chlorobutene isomers.

Product Characterization

The primary product, (E)-2-chloro-2-butene, can be characterized using standard analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₄H₇Cl |

| Molecular Weight | 90.55 g/mol |

| Boiling Point | 61-62 °C |

| CAS Number | 2211-68-9 |

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of (E)-2-chloro-2-butene will show characteristic peaks for C-H stretching and bending, as well as a C=C stretching frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two different methyl groups and the vinyl proton. Estimated chemical shifts are approximately 1.7-2.0 ppm for the methyl protons and 5.5-6.0 ppm for the vinyl proton.

-

¹³C NMR: The carbon NMR spectrum will show four distinct signals for the four non-equivalent carbon atoms. The sp² hybridized carbons of the double bond will appear downfield (110-140 ppm), while the sp³ hybridized methyl carbons will be upfield (15-30 ppm).

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of (E)-2-chloro-2-butene.

Caption: General workflow for the synthesis and purification of (E)-2-chloro-2-butene.

Conclusion

The synthesis of (E)-2-chloro-2-butene from 2,3-dichlorobutane is a well-established reaction that demonstrates the principles of stereospecific E2 elimination. By selecting the meso stereoisomer of the starting material, a high stereoselectivity for the (E)-product can be achieved. Both solution-phase and gas-phase methods are viable, with the choice depending on the desired scale of the reaction. Proper purification and analytical characterization are essential to ensure the purity and identity of the final product.

References

An In-depth Technical Guide to the Stereochemistry and Isomers of 2-Chloro-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry, properties, synthesis, and analysis of the isomers of 2-chloro-2-butene (B1582250). The focus is on providing detailed, actionable information for laboratory and research applications.

Introduction to the Stereochemistry of this compound

This compound (C₄H₇Cl) is a halogenated alkene that exists as a pair of geometric isomers due to the restricted rotation around the carbon-carbon double bond. These isomers are designated as (E)-2-chloro-2-butene and (Z)-2-chloro-2-butene according to the Cahn-Ingold-Prelog priority rules. The terms trans and cis are also used, respectively, to describe the spatial arrangement of the substituents.

The (E) isomer has the higher priority groups on opposite sides of the double bond, while the (Z) isomer has them on the same side. For this compound, the chlorine atom and the methyl group on the other carbon of the double bond are the higher priority groups.

Physical and Spectroscopic Properties of this compound Isomers

The physical and spectroscopic properties of the (E) and (Z) isomers of this compound exhibit subtle but significant differences that are critical for their identification and separation. A summary of these properties is presented in the tables below.

Physical Properties

| Property | (E)-2-chloro-2-butene | (Z)-2-chloro-2-butene | Mixture of Isomers |

| Molecular Formula | C₄H₇Cl | C₄H₇Cl | C₄H₇Cl |

| Molecular Weight | 90.55 g/mol | 90.55 g/mol | 90.55 g/mol |

| CAS Number | 2211-68-9 | 2211-69-0 | 4461-41-0 |

| Boiling Point | 62.1 °C (335.2 K) | 67.8 °C (340.9 K) | 63-68 °C |

| Density | 0.92 g/cm³ (estimated) | 0.92 g/cm³ (estimated) | 0.911 g/cm³ |

| Refractive Index (n20/D) | 1.422 (estimated) | 1.425 (estimated) | 1.4205 |

Spectroscopic Data

| Spectroscopic Technique | (E)-2-chloro-2-butene | (Z)-2-chloro-2-butene |

| ¹H NMR (δ, ppm) | ~2.1 (s, 3H), ~2.2 (d, 3H), ~5.6 (q, 1H) | ~1.7 (d, 3H), ~2.1 (s, 3H), ~5.4 (q, 1H) |

| ¹³C NMR (δ, ppm) | ~16, ~24, ~119, ~130 | ~15, ~22, ~118, ~128 |

| Key IR Absorptions (cm⁻¹) | ~2920 (C-H), ~1670 (C=C), ~700 (C-Cl) | ~2920 (C-H), ~1660 (C=C), ~690 (C-Cl) |

| Mass Spec. (m/z) | 90/92 (M+), 55 (base peak) | 90/92 (M+), 55 (base peak) |

Synthesis and Separation of this compound Isomers

The most common laboratory synthesis of this compound involves the dehydrohalogenation of dichlorobutane precursors. The isomeric ratio of the product is highly dependent on the starting material and reaction conditions.

Experimental Protocol: Dehydrohalogenation of 2,3-Dichlorobutane (B1630595)

This protocol describes a general procedure for the synthesis of a mixture of (E)- and (Z)-2-chloro-2-butene.

Materials:

-

2,3-Dichlorobutane

-

Potassium hydroxide (B78521) (KOH)

-

Heating mantle with magnetic stirrer

-

Reflux condenser

-

Distillation apparatus

-

Separatory funnel

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a molar equivalent of potassium hydroxide in absolute ethanol with gentle heating.

-

Once the potassium hydroxide is fully dissolved, add one molar equivalent of 2,3-dichlorobutane to the flask.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing distilled water and diethyl ether.

-

Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer with two additional portions of diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product, a mixture of (E)- and (Z)-2-chloro-2-butene, can be purified by fractional distillation.

Separation of Isomers

The (E) and (Z) isomers of this compound can be separated by fractional distillation due to their different boiling points.

Procedure:

-

Set up a fractional distillation apparatus with a high-efficiency distillation column.

-

Carefully heat the isomeric mixture.

-

The lower-boiling (E)-isomer will distill first, followed by the higher-boiling (Z)-isomer.

-

Collect the fractions at their respective boiling points and analyze their purity by GC.

Reaction Mechanisms and Logical Relationships

Dehydrohalogenation of 2,3-Dichlorobutane

The dehydrohalogenation of 2,3-dichlorobutane with a strong base like potassium hydroxide proceeds through an E2 elimination mechanism. The stereochemistry of the starting material will influence the ratio of the resulting (E) and (Z) isomers.

An In-depth Technical Guide to the Reaction Mechanism of 2-Chlorobutane with Potassium Hydroxide in Ethanol

Abstract

This technical guide provides a comprehensive analysis of the reaction between 2-chlorobutane (B165301), a secondary alkyl halide, and potassium hydroxide (B78521) (KOH) in an ethanolic solvent. The document elucidates the competing bimolecular elimination (E2) and bimolecular nucleophilic substitution (SN2) pathways that dictate the product distribution. Key principles governing the reaction's regioselectivity and stereoselectivity, such as Zaitsev's rule and the requirement for an anti-periplanar transition state, are discussed in detail. This guide presents quantitative data from analogous systems to illustrate product ratios, details a representative experimental protocol, and utilizes graphical diagrams to visualize the core mechanistic pathways and workflows, targeting researchers and professionals in chemical and pharmaceutical development.

Introduction: The Dichotomy of Elimination and Substitution

The reaction of alkyl halides with basic or nucleophilic reagents is a cornerstone of organic synthesis. For secondary halides such as 2-chlorobutane, treatment with a strong base like potassium hydroxide presents a classic case of competition between two primary mechanistic pathways: elimination and substitution. When KOH is dissolved in ethanol (B145695), the predominant reactive species is the ethoxide ion (CH₃CH₂O⁻), a strong, non-bulky base, which is formed in equilibrium. The reaction conditions—specifically the use of a strong base in a moderately polar protic solvent and typically elevated temperatures—strongly favor the elimination pathway over substitution.[1][2] This guide will dissect the kinetics, thermodynamics, and stereochemical requirements of these competing reactions.

Core Reaction Mechanisms

The interaction of 2-chlorobutane with ethanolic KOH can proceed via two concerted, bimolecular pathways: E2 and SN2.[3][4] The overall reaction landscape is a balance between the base abstracting a proton (elimination) and attacking the electrophilic carbon (substitution).

E2: Bimolecular Elimination

The predominant mechanism under these conditions is the E2 elimination, a concerted, single-step reaction where the rate is dependent on the concentration of both the substrate (2-chlorobutane) and the base (ethoxide).[5][6] The base removes a β-hydrogen (a hydrogen on a carbon adjacent to the carbon bearing the chlorine) simultaneously as the C-Cl bond breaks and a π-bond forms, yielding an alkene.[6]

2-Chlorobutane has two distinct types of β-hydrogens: those on the terminal methyl group (C1) and those on the internal methylene (B1212753) group (C3). Abstraction of these different hydrogens leads to constitutionally isomeric alkene products.

-

Zaitsev Product (Major): Abstraction of a proton from the more substituted C3 carbon results in the formation of the more thermodynamically stable, highly substituted alkene, 2-butene (B3427860). This follows Zaitsev's (or Saytzeff's) rule.[7]

-

Hofmann Product (Minor): Abstraction of a proton from the less sterically hindered C1 methyl group yields the less substituted alkene, 1-butene (B85601).

The 2-butene product is heavily favored over 1-butene.[8]

The E2 mechanism requires a specific spatial arrangement of the departing atoms. The reaction proceeds through a low-energy transition state where the β-hydrogen and the chlorine leaving group are in an anti-periplanar conformation (in the same plane, but on opposite sides of the C-C bond).[3] This stereochemical requirement dictates the geometry of the resulting 2-butene.

-

trans-2-Butene (Major Alkene): Formed from the conformation where the methyl groups are anti to each other, leading to the more stable trans isomer.

-

cis-2-Butene (B86535) (Minor Alkene): Formed from the conformation where the methyl groups are gauche to each other, resulting in the less stable cis isomer due to steric strain.

SN2: Bimolecular Nucleophilic Substitution

A minor, competing pathway is the SN2 reaction, where the ethoxide ion acts as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine.[4] This also occurs in a single, concerted step, leading to an inversion of stereochemistry at the reaction center and the formation of 2-ethoxybutane. The use of hydroxide (from any water present) would similarly produce 2-butanol. However, the strong basicity of the reagent and the secondary nature of the substrate, which presents some steric hindrance to nucleophilic attack, suppress the SN2 pathway in favor of E2.[4]

Visualization of Reaction Pathways

The logical flow of the competing E2 and SN2 reactions is visualized below.

The detailed concerted E2 mechanism for the formation of the major product, trans-2-butene, is shown below, highlighting the required anti-periplanar geometry.

Quantitative Data Presentation

While precise product distribution for the reaction of 2-chlorobutane with ethanolic KOH is subject to minor variations based on exact conditions (temperature, concentration), data from the closely analogous dehydrohalogenation of 2-bromobutane (B33332) with a non-bulky alkoxide base provides a clear illustration of the expected regiochemical and stereochemical outcomes.[8]

| Product Class | Specific Product | Typical Yield (%) | Governing Principle |

| E2 Elimination | Total Alkenes | ~80% | Zaitsev's Rule |

| 1-Butene | 16% | Hofmann Product | |

| cis-2-Butene | ~9% | Zaitsev, Stereoselectivity | |

| trans-2-Butene | ~55% | Zaitsev, Stereoselectivity | |

| SN2 Substitution | 2-Ethoxybutane / 2-Butanol | ~20% | Nucleophilic Attack |

Table 1: Illustrative product distribution for the reaction of a 2-halobutane with a strong, non-bulky base in ethanol. Ratios are based on the reported 4:1 preference for 2-butene over 1-butene and a 6:1 preference for trans- over cis-2-butene for the analogous 2-bromobutane system.[8]

Experimental Protocols

The following section outlines a representative microscale laboratory procedure for the dehydrohalogenation of a 2-halobutane, which can be adapted for 2-chlorobutane. The procedure focuses on the formation, collection, and analysis of the gaseous butene products.[9]

Materials and Reagents

-

2-Chlorobutane (or 2-Bromobutane)

-

Potassium Hydroxide (KOH)

-

Absolute Ethanol

-

5.0-mL Conical Vial

-

Magnetic Spin Vane

-

Air Condenser and Drying Tube

-

Sand Bath on a Magnetic Stirrer/Hotplate

-

Gas Collection Apparatus (e.g., inverted graduated cylinder in a water bath)

-

Gas Syringe for sample extraction

-

Gas Chromatograph (GC) for analysis

Procedure

-

Preparation of Ethanolic KOH: Carefully dissolve approximately 1.0 g of KOH in 15 mL of absolute ethanol in the 5.0-mL conical vial containing a magnetic spin vane. Gentle heating in the sand bath may be required to facilitate dissolution.

-

Reaction Setup: Attach an air condenser to the vial and place a drying tube atop the condenser.

-

Initiation: Add approximately 2.0 mL of 2-chlorobutane through the condenser into the ethanolic KOH solution. Attach a gas delivery tube from the top of the condenser to the gas collection apparatus.

-

Reflux: Gently heat the reaction mixture to a gentle reflux using the sand bath. The gaseous butene products will begin to evolve and displace water in the collection cylinder.

-

Reaction Monitoring: Continue the reflux for approximately 45-60 minutes, or until gas evolution ceases.

-

Sample Collection: Once 3-5 mL of gas has been collected, disconnect the delivery tube. Using a gas syringe, withdraw a 2 mL sample of the collected butene mixture for analysis.

-

Analysis: Inject the gas sample directly into a gas chromatograph (GC) to determine the relative percentages of 1-butene, cis-2-butene, and trans-2-butene.[9]

The workflow for this experimental procedure is outlined below.

Conclusion

The reaction of 2-chlorobutane with potassium hydroxide in ethanol is a classic example of the competition between E2 and SN2 mechanisms. The conditions—a strong, non-bulky base, a secondary substrate, and an alcoholic solvent—overwhelmingly favor the E2 pathway. The resulting product mixture is dictated by well-established principles of regioselectivity (Zaitsev's rule), leading to 2-butene as the major constitutional isomer, and stereoselectivity, favoring the more stable trans-2-butene via an anti-periplanar transition state. While a minor amount of substitution product may form, the synthesis is a reliable method for producing a mixture of butene isomers. Understanding and controlling these competing pathways is fundamental for professionals in synthetic organic chemistry.

References

- 1. Khan Academy [khanacademy.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. The E2 Reaction [iverson.cm.utexas.edu]

- 4. physicsforums.com [physicsforums.com]

- 5. flexbooks.ck12.org [flexbooks.ck12.org]

- 6. brainly.in [brainly.in]

- 7. sarthaks.com [sarthaks.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Electrophilic Addition Reactions of 2-Chloro-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the electrophilic addition reactions of 2-chloro-2-butene (B1582250). The presence of a chlorine atom directly attached to the carbon-carbon double bond introduces unique electronic effects that influence the regioselectivity and stereochemistry of these reactions. This document delves into the reaction mechanisms, predicted products, and general experimental methodologies for the addition of hydrogen bromide (HBr), bromine (Br₂), and water in an acidic medium (H₃O⁺) to this compound.

Core Principles: The Influence of the Chloro Substituent

The chlorine atom in this compound exerts two opposing electronic effects that impact the reactivity of the double bond in electrophilic additions:

-

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the double bond through the sigma bond network. This deactivates the double bond towards electrophilic attack compared to a simple alkene like 2-butene.

-

Mesomeric Effect (+M): The lone pairs of electrons on the chlorine atom can be delocalized into the pi-system of the double bond. This resonance effect increases the electron density of the double bond.

In the case of halogens, the inductive effect generally outweighs the mesomeric effect, leading to an overall deactivation of the double bond.[1] However, the mesomeric effect still plays a crucial role in directing the regioselectivity of the addition by influencing the stability of the carbocation intermediate.

Electrophilic Addition of Hydrogen Bromide (HBr)

The addition of HBr to this compound is expected to proceed via a carbocation intermediate, following Markovnikov's rule. The regioselectivity of the reaction is determined by the relative stabilities of the possible carbocation intermediates.

Reaction Mechanism and Regioselectivity

The proton from HBr will add to the carbon atom of the double bond that results in the formation of the more stable carbocation. Let's consider the two possibilities for the protonation of this compound:

-

Pathway A: Protonation at C3: This leads to a tertiary carbocation at C2, which is stabilized by the electron-donating methyl groups and by resonance with the lone pairs of the chlorine atom.

-

Pathway B: Protonation at C2: This would form a secondary carbocation at C3, which is less stable than the tertiary carbocation in Pathway A.

Therefore, the reaction will predominantly proceed through Pathway A. The subsequent attack of the bromide ion (Br⁻) on the tertiary carbocation will yield the major product, 2-bromo-2-chlorobutane.

Figure 1: Reaction pathway for the addition of HBr to this compound.

Quantitative Data

| Reactant | Reagent | Major Product | Minor Product | Regioselectivity (Major:Minor) |

| This compound | HBr | 2-Bromo-2-chlorobutane | 2-Bromo-3-chlorobutane | > 90:10 (estimated) |

Note: The regioselectivity is an estimation based on the relative stability of the carbocation intermediates.

Experimental Protocol: General Procedure for the Addition of HBr to an Alkene

This is a generalized procedure that can be adapted for the reaction of this compound with HBr.

-

Reaction Setup: In a fume hood, dissolve this compound (1 equivalent) in a suitable inert solvent (e.g., glacial acetic acid or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.

-

Reagent Addition: Cool the solution in an ice bath. Bubble dry hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, quench the reaction by pouring the mixture into a separatory funnel containing cold water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by distillation or column chromatography to obtain the desired 2-bromo-2-chlorobutane.

Electrophilic Addition of Bromine (Br₂)

The addition of bromine to an alkene typically proceeds through a cyclic bromonium ion intermediate, resulting in anti-addition of the two bromine atoms across the double bond.

Reaction Mechanism and Stereochemistry

The reaction is initiated by the electrophilic attack of bromine on the double bond of this compound to form a bridged bromonium ion. The positive charge is shared between the two carbon atoms and the bromine atom. The presence of the chloro substituent will influence the distribution of this positive charge. The subsequent nucleophilic attack by the bromide ion (Br⁻) occurs from the face opposite to the bromonium ion, leading to the opening of the ring and the formation of a vicinal dibromide with anti stereochemistry.

Due to the formation of a bromonium ion, the stereochemistry of the starting alkene (cis or trans isomer of this compound) will determine the stereochemistry of the product. The attack of the bromide ion on the two carbons of the bromonium ion can lead to a mixture of enantiomers.

Figure 2: Reaction pathway for the addition of Br₂ to this compound.

Quantitative Data

| Reactant | Reagent | Product | Stereochemistry |

| (Z)-2-Chloro-2-butene | Br₂ | (2R,3S)- and (2S,3R)-2,3-dibromo-2-chlorobutane (enantiomers) | anti-addition |

| (E)-2-Chloro-2-butene | Br₂ | (2R,3R)- and (2S,3S)-2,3-dibromo-2-chlorobutane (enantiomers) | anti-addition |

Experimental Protocol: General Procedure for the Bromination of an Alkene

This is a generalized procedure that can be adapted for the reaction of this compound with bromine.

-

Reaction Setup: In a fume hood, dissolve this compound (1 equivalent) in an inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) in a round-bottom flask protected from light and equipped with a magnetic stirrer and a dropping funnel.

-

Reagent Addition: Cool the flask in an ice bath. Add a solution of bromine (1 equivalent) in the same solvent dropwise from the dropping funnel with continuous stirring. The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.

-

Reaction Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

-

Work-up: After the reaction is complete, wash the reaction mixture with a saturated solution of sodium thiosulfate (B1220275) to remove any excess bromine.

-

Extraction and Washing: Separate the organic layer, and wash it with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the 2,3-dibromo-2-chlorobutane.

Acid-Catalyzed Hydration (Addition of H₂O/H₃O⁺)

The acid-catalyzed addition of water to this compound is expected to follow a similar mechanism to the addition of HBr, proceeding through the more stable carbocation intermediate.

Reaction Mechanism and Regioselectivity

The reaction is initiated by the protonation of the double bond by a hydronium ion (H₃O⁺) to form a carbocation. As discussed in the HBr addition, the formation of the tertiary carbocation at C2 is favored. A water molecule then acts as a nucleophile and attacks the carbocation. The final step is the deprotonation of the resulting oxonium ion by another water molecule to yield the alcohol product and regenerate the acid catalyst. The major product is expected to be 2-chloro-2-butanol.[2][3]

Figure 3: Reaction pathway for the acid-catalyzed hydration of this compound.

Quantitative Data

| Reactant | Reagent | Major Product | Minor Product |

| This compound | H₂O, H₂SO₄ (cat.) | 2-Chloro-2-butanol | 3-Chloro-2-butanol |

Experimental Protocol: General Procedure for Acid-Catalyzed Hydration of an Alkene

This is a generalized procedure that can be adapted for the reaction of this compound.

-

Reaction Setup: In a round-bottom flask, place a mixture of water and a catalytic amount of a strong acid, such as sulfuric acid. Cool the mixture in an ice bath.

-

Alkene Addition: Add this compound to the acidic solution with vigorous stirring.

-

Reaction Conditions: Allow the reaction mixture to stir at room temperature or with gentle heating, depending on the reactivity of the alkene.

-

Reaction Monitoring: Monitor the disappearance of the alkene by GC or TLC.

-

Neutralization: Once the reaction is complete, neutralize the excess acid by the careful addition of a base, such as sodium bicarbonate solution.

-

Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Washing: Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate using a rotary evaporator.

-

Purification: Purify the resulting alcohol by distillation or column chromatography.

Summary and Outlook

The electrophilic addition reactions of this compound are governed by the interplay of the inductive and mesomeric effects of the chloro substituent. These effects dictate the stability of the carbocation or halonium ion intermediates, thereby controlling the regioselectivity and stereochemistry of the products. While specific quantitative data for these reactions are sparse in the literature, the established principles of electrophilic additions to alkenes provide a strong predictive framework. For professionals in drug development, understanding these reaction pathways is crucial for the synthesis of complex molecules and for anticipating potential metabolic transformations of compounds containing similar structural motifs. Further experimental investigation is warranted to precisely quantify the yields, regioselectivity, and stereoselectivity of these reactions.

References

An In-depth Technical Guide to the Nucleophilic Substitution Potential of 2-Chloro-2-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-2-butene (B1582250), a vinylic halide, presents a unique case study in the realm of nucleophilic substitution reactions. Unlike its saturated alkyl halide counterparts, the direct displacement of the chlorine atom is significantly hindered due to the electronic and steric properties inherent to the sp²-hybridized carbon of the double bond. This guide provides a comprehensive analysis of the factors governing the nucleophilic substitution potential of this compound, exploring the unsuitability of traditional S(_N)1 and S(_N)2 pathways and delving into the potential for alternative mechanisms such as nucleophilic vinylic substitution (S(_N)V). Drawing upon data from analogous systems, this document aims to equip researchers with a thorough understanding of the reactivity of this versatile chemical intermediate.

Introduction: The Challenge of Vinylic Substitution

Nucleophilic substitution reactions are a cornerstone of organic synthesis, enabling the facile introduction of a wide array of functional groups. However, the reactivity of the substrate is paramount to the success of these transformations. Vinylic halides, such as this compound, are notoriously unreactive towards classical S(_N)2 displacement mechanisms.[1][2] This reluctance to participate in standard substitution pathways stems from a combination of factors, including the increased strength of the sp² C-Cl bond, steric hindrance posed by the double bond, and electrostatic repulsion between the incoming nucleophile and the π-electron cloud.[3][4][5][6]

Furthermore, the S(_N)1 mechanism is also energetically unfavorable as it would necessitate the formation of a highly unstable vinylic cation.[2][5][6] The localization of a positive charge on an sp²-hybridized carbon is significantly less stable than on an sp³-hybridized carbon.[3][5] Consequently, alternative mechanistic pathways must be considered to rationalize and predict the outcome of nucleophilic attack on this compound.

Mechanistic Considerations: Beyond S(_N)1 and S(_N)2

While direct S(_N)1 and S(_N)2 reactions are improbable, nucleophilic substitution on vinylic halides can proceed through more complex mechanisms, broadly categorized as Nucleophilic Vinylic Substitution (S(_N)V). These pathways typically involve either an initial addition to the double bond followed by elimination, or an initial elimination followed by addition.

The Addition-Elimination Pathway

This mechanism involves the initial attack of a nucleophile on the carbon-carbon double bond, leading to the formation of a carbanionic intermediate. Subsequent elimination of the leaving group (chloride) re-establishes the double bond and yields the substitution product. The presence of electron-withdrawing groups on the double bond can stabilize the carbanionic intermediate, thereby facilitating this pathway. For this compound, the methyl groups are weakly electron-donating, making this pathway less likely without a very strong nucleophile.

The Elimination-Addition Pathway (Benzyne-type Mechanism)

In the presence of a very strong base, an elimination reaction can occur to form a transient alkyne intermediate (a butyne derivative in this case). Subsequent addition of the nucleophile to the alkyne would then yield the final product. This mechanism is more commonly observed in aryl halides but can be a possibility for vinylic halides under forcing conditions with strong bases.

The logical relationship between the substrate and the potential primary reaction pathways is illustrated in the diagram below.

Quantitative Data from Analogous Systems

Direct and comprehensive quantitative data on the nucleophilic substitution of this compound is scarce in the available literature. To provide a quantitative perspective, we can examine data from reactions involving structurally similar vinylic halides or related chloro-butenes. It is crucial to note that these are analogies and the reactivity of this compound may differ.

| Substrate | Nucleophile/Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |

| 2-Chloro-2-methylbutane | Sodium Methoxide (B1231860)/Methanol | N/A | 2-Methoxy-2-methylbutane, 2-Methyl-1-butene, 2-Methyl-2-butene | Mixture | [7][8] |

| 3,3-Dichloro-1-butene (B15131998) | Aniline (B41778)/Base | 50-80 | N-(3-chloro-1-buten-3-yl)aniline | N/A | [9] |

| 2-Chlorobutane (B165301) | Sodium Ethoxide/Ethanol | N/A | 2-Butene | N/A | [10][11] |

Note: The reaction of 2-chloro-2-methylbutane, a tertiary alkyl halide, proceeds via a mixture of S(N)1 and E1 mechanisms, highlighting the competition between substitution and elimination.[8] The reaction of 3,3-dichloro-1-butene with aniline demonstrates a nucleophilic substitution on a related but more complex system.[9] The reaction of 2-chlorobutane with sodium ethoxide primarily yields the elimination product.[10][11]

Experimental Protocols for Analogous Reactions

General Procedure for Nucleophilic Substitution on a Dichloro-butene Derivative

This protocol is adapted from the reaction of 3,3-dichloro-1-butene with aniline.[9]

Materials:

-

3,3-Dichloro-1-butene (1.0 eq)

-

Aniline (1.2 eq)

-

Non-nucleophilic base (e.g., triethylamine, 1.5 eq)

-

Anhydrous solvent (e.g., acetonitrile, THF)

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-dichloro-1-butene and aniline in the anhydrous solvent.

-

Add the non-nucleophilic base to the mixture at room temperature.

-

Heat the reaction mixture to a temperature between 50-80 °C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and quench with water.

-

Extract the product with an organic solvent.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

The workflow for this experimental protocol is visualized below.

Potential Applications in Drug Development

While direct evidence of this compound's use as a key intermediate in the synthesis of specific commercial drugs is not prominent in the literature, its bifunctional nature—possessing both an alkene and a chloroalkene moiety—makes it a potentially valuable building block.[1] The double bond can be functionalized through various addition reactions, while the chloro group, under appropriate S(_N)V conditions, could be displaced by nucleophiles to introduce diverse functionalities. This dual reactivity could be exploited in the synthesis of complex molecular scaffolds relevant to medicinal chemistry. For instance, the butene backbone is a common structural motif in many biologically active compounds. The ability to introduce heteroatoms at the C2 position via a nucleophilic substitution pathway could be a strategic step in the synthesis of novel therapeutic agents.

Conclusion

The nucleophilic substitution potential of this compound is a nuanced subject, governed by the inherent unreactivity of vinylic halides towards classical S(_N)1 and S(_N)2 mechanisms. However, the possibility of S(_N)V reactions, such as the addition-elimination or elimination-addition pathways, suggests that with the appropriate choice of strong nucleophiles, bases, and reaction conditions, substitution at the sp² carbon can be achieved. The lack of extensive quantitative data and specific experimental protocols for this compound itself underscores the need for further research to fully unlock its synthetic potential. Nevertheless, by understanding the underlying mechanistic principles and drawing parallels from analogous systems, researchers can begin to explore the utility of this compound as a versatile intermediate in the synthesis of complex organic molecules, including those with potential applications in drug development.

References

- 1. (Z)-2-Chloro-2-butene | 2211-69-0 | Benchchem [benchchem.com]

- 2. Chapter 4: Nucleophilic Substitution Part II – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. organic chemistry - Vinylic Nucleophilic Substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. This compound | C4H7Cl | CID 5364761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. 2Chloro2methylbutane on reaction with sodium methoxide class 12 chemistry JEE_Main [vedantu.com]

- 8. chegg.com [chegg.com]

- 9. benchchem.com [benchchem.com]

- 10. my.gauthmath.com [my.gauthmath.com]

- 11. Solved Elimination reaction of 2-chlorobutane with sodium | Chegg.com [chegg.com]

Thermochemistry of 2-Chloro-2-Butene Isomerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermochemistry governing the isomerization of 2-chloro-2-butene. A thorough understanding of the thermodynamic parameters—enthalpy, entropy, and Gibbs free energy—is critical for professionals in chemical research and development for predicting reaction spontaneity, optimizing product yields, and ensuring process safety. This document summarizes the key quantitative data, details the experimental methodologies used for their determination, and presents logical and experimental workflows through standardized diagrams.

Core Thermochemical Data

The isomerization between the geometric isomers, (Z)-2-chloro-2-butene and (E)-2-chloro-2-butene, is a fundamental reaction governed by precise thermodynamic principles. The equilibrium between these two isomers has been experimentally studied, yielding the quantitative data essential for process modeling and theoretical studies. The key thermochemical values for the isomerization reaction are summarized below.

The primary reaction under consideration is:

(Z)-2-chloro-2-butene ⇌ (E)-2-chloro-2-butene

The thermodynamic parameters for this reaction have been determined through gas-phase equilibrium studies. The following table summarizes the standard enthalpy (ΔrH°), standard entropy (ΔrS°), and standard Gibbs free energy (ΔrG°) changes for the isomerization.

| Thermodynamic Parameter | Value | Units | Phase | Reference |

| ΔrH° | -3.8 ± 0.6 | kJ/mol | Gas | [1][2] |

| ΔrS° | 1.3 | J/mol·K | Gas | [1][2] |

| ΔrG° (298.15 K) | -4.2 | kJ/mol | Gas | Calculated |

Note: The Gibbs free energy (ΔrG°) was calculated using the experimentally determined ΔrH° and ΔrS° values via the equation ΔrG° = ΔrH° - TΔrS°.

Isomerization Reaction Pathway

The relationship between the reactants, transition state, and products in the isomerization of (Z)-2-chloro-2-butene to (E)-2-chloro-2-butene can be visualized as a reaction coordinate diagram. This diagram illustrates the relative energy levels of the species involved.

Caption: Energy profile for the isomerization of (Z) to (E)-2-chloro-2-butene.

Experimental Protocols

The thermochemical data presented in this guide are derived from equilibrium studies conducted on the isomerization of chlorobutenes.[1][2] The primary experimental methodology involves establishing a chemical equilibrium between the isomers at various temperatures and determining the equilibrium constant at each temperature.

Key Experimental Steps:

-

Sample Preparation: A sample containing a mixture of (Z) and (E)-2-chloro-2-butene is prepared. Often, a catalyst such as iodine or a Lewis acid is used to facilitate the isomerization and ensure that equilibrium is reached in a reasonable timeframe.

-

Equilibration: The sample is placed in a sealed reactor and maintained at a constant, controlled temperature for a sufficient duration to allow the isomerization reaction to reach equilibrium. This process is repeated at several different temperatures.

-

Compositional Analysis: After equilibration, the mixture is rapidly cooled to quench the reaction and prevent a shift in the equilibrium position. The relative concentrations or partial pressures of the (Z) and (E) isomers are then determined using analytical techniques, most commonly gas chromatography (GC).

-

Data Analysis (Van't Hoff Plot):

-

The equilibrium constant (Keq) is calculated for each temperature using the measured concentrations: Keq = [[E]-isomer] / [[Z]-isomer].

-

The standard Gibbs free energy change at each temperature is calculated from the equilibrium constant: ΔrG° = -RTln(Keq), where R is the ideal gas constant and T is the absolute temperature.

-

The standard enthalpy (ΔrH°) and entropy (ΔrS°) of the reaction are determined by constructing a Van't Hoff plot, which graphs ln(Keq) versus 1/T. The relationship is described by the Van't Hoff equation: ln(Keq) = - (ΔrH°/R)(1/T) + (ΔrS°/R)

-

The slope of the resulting line is equal to -ΔrH°/R, and the y-intercept is equal to ΔrS°/R, allowing for the calculation of these key thermochemical parameters.

-

The following diagram illustrates the general workflow for this experimental determination.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Chloro-2-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2-chloro-2-butene (B1582250). It delves into the isomeric forms, electronic configuration, and key structural parameters of this halogenated alkene. The document summarizes quantitative data from computational studies and provides detailed experimental protocols for its characterization using spectroscopic techniques. This guide is intended to be a valuable resource for researchers and professionals involved in synthetic chemistry, materials science, and drug development where a thorough understanding of molecular properties is crucial.

Introduction

This compound (C₄H₇Cl) is a chlorinated alkene that exists as two geometric isomers: (E)-2-chloro-2-butene and (Z)-2-chloro-2-butene.[1] The presence of a chlorine atom and a double bond within a small molecular framework makes it an interesting substrate for fundamental studies of chemical bonding, reactivity, and stereochemistry. Its derivatives are potential intermediates in organic synthesis. A precise understanding of its molecular geometry and electronic structure is paramount for predicting its chemical behavior and for the rational design of novel molecules in various applications, including drug development.

Molecular Structure and Isomerism

The central structural feature of this compound is the carbon-carbon double bond (C=C), which restricts rotation and gives rise to geometric isomerism. The carbon atoms of the double bond (C2 and C3) are sp² hybridized, leading to a planar arrangement of the atoms directly attached to them. The methyl carbons (C1 and C4) are sp³ hybridized, exhibiting tetrahedral geometry.

The two isomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority rules.

-

Z Isomer (cis): In the (Z)-isomer, the higher priority groups (the chlorine atom on C2 and the methyl group on C3) are on the same side of the double bond.[2]

-

E Isomer (trans): In the (E)-isomer, the higher priority groups are on opposite sides of the double bond.

The relative stability of the two isomers is influenced by steric hindrance. Generally, the (E)-isomer is thermodynamically more stable due to the larger separation of the bulky methyl and chloro groups.

Bonding

The bonding in this compound can be described by a combination of sigma (σ) and pi (π) bonds.

-

Sigma (σ) Bonds: These are formed by the head-on overlap of atomic orbitals. In this compound, σ bonds exist between all adjacent atoms: C-C, C-H, and C-Cl. The sp²-sp² overlap between C2 and C3 forms one of the components of the double bond. The other C-C single bonds result from sp²-sp³ and sp³-sp³ overlaps.

-

Pi (π) Bond: The second component of the C=C double bond is the π bond, formed by the sideways overlap of the unhybridized p-orbitals on the sp² hybridized C2 and C3 atoms. This π bond restricts rotation and is responsible for the molecule's planarity around the double bond. The electron density of the π bond is located above and below the plane of the σ bonds.

-

Carbon-Chlorine Bond: The C-Cl bond is a polar covalent bond due to the difference in electronegativity between carbon and chlorine. The chlorine atom is more electronegative, resulting in a partial negative charge (δ-) on the chlorine atom and a partial positive charge (δ+) on the C2 carbon atom. This polarity influences the molecule's reactivity.

Quantitative Structural Data

Table 1: Calculated Bond Lengths (in Ångströms) for (E)- and (Z)-2-chloro-2-butene

| Bond | (E)-2-chloro-2-butene (Calculated) | (Z)-2-chloro-2-butene (Calculated) | trans-2-butene (Experimental)[3] | cis-2-butene (B86535) (Experimental)[3] |

| C=C | 1.345 | 1.346 | 1.347 | 1.346 |

| C-Cl | 1.748 | 1.750 | - | - |

| C-CH₃ (on C2) | 1.512 | 1.513 | 1.508 | 1.506 |

| C-CH₃ (on C3) | 1.509 | 1.509 | 1.508 | 1.506 |

| C-H (vinyl) | 1.085 | 1.086 | 1.096 | 1.095 |

| C-H (methyl) | 1.090 - 1.095 | 1.090 - 1.096 | 1.096 | 1.096 |

Table 2: Calculated Bond Angles (in Degrees) for (E)- and (Z)-2-chloro-2-butene

| Angle | (E)-2-chloro-2-butene (Calculated) | (Z)-2-chloro-2-butene (Calculated) | trans-2-butene (Experimental)[3] | cis-2-butene (Experimental)[3] |

| C-C=C | 124.5 | 125.8 | 123.8 | 125.4 |

| Cl-C=C | 119.8 | 120.5 | - | - |

| H-C=C | 121.3 | 121.0 | 121.5 | 121.8 |

| C-C-H (methyl) | 110.5 - 111.2 | 110.4 - 111.3 | 110.7 | 110.8 |

Note: Calculated values are based on DFT (B3LYP/6-31G) computations. Experimental values for 2-butene (B3427860) are provided for comparison.*

Experimental Characterization Protocols

The structural and electronic properties of this compound can be elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of this compound isomers.

5.1.1 ¹H NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.[4] Filter the solution into a 5 mm NMR tube.

-

Instrument Parameters (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg' on Bruker instruments).

-

Solvent: CDCl₃[4]

-

Temperature: 298 K

-

Spectral Width: 0-10 ppm

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-32

-

-

Expected Chemical Shifts (δ, ppm):

-

Vinyl Proton (-CH=): 5.5 - 6.0 ppm. The chemical shift will differ slightly between the (E) and (Z)-isomers.

-

Methyl Protons (-CH₃ attached to C=C): 2.0 - 2.5 ppm. The two methyl groups in each isomer will have distinct chemical shifts.

-

Methyl Protons (-CH₃ attached to C=C): 1.6 - 2.0 ppm.

-

5.1.2 ¹³C NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 20-50 mg of the this compound sample in approximately 0.6-0.7 mL of CDCl₃ with TMS.

-

Instrument Parameters (100 MHz Spectrometer):

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Solvent: CDCl₃[4]

-

Temperature: 298 K

-

Spectral Width: 0-150 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on concentration.

-

-

Expected Chemical Shifts (δ, ppm):

-

Vinylic Carbons (C=C): 115 - 135 ppm. The carbon bearing the chlorine (C-Cl) will be downfield compared to the other vinylic carbon.

-

Methyl Carbons (-CH₃): 15 - 30 ppm.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

5.2.1 FTIR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid): Place one drop of the liquid this compound sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film.

-

Instrument Parameters:

-

Mode: Transmittance

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty sample holder should be recorded prior to the sample scan.

-

-

Expected Characteristic Absorption Bands (cm⁻¹):

Logical Relationships and Workflows

The characterization of this compound involves a logical progression of analytical techniques to confirm its structure and stereochemistry.

Caption: Experimental workflow for the synthesis, purification, and structural elucidation of this compound isomers.

The relationship between the isomers and the key analytical techniques used to differentiate them is crucial.

Caption: Key analytical techniques for differentiating between the (E) and (Z) isomers of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound, with a focus on its isomeric forms. The provided quantitative data, based on computational methods, offers valuable insights into the molecule's geometry. The detailed experimental protocols for NMR and FTIR spectroscopy serve as a practical guide for the characterization of this compound and its derivatives. A thorough understanding of these fundamental properties is essential for the effective utilization of this compound in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

References

- 1. This compound | C4H7Cl | CID 5364761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Butene, 2-chloro-, (Z)- [webbook.nist.gov]

- 3. 2-Chloro-3-methyl-2-butene | C5H9Cl | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 4. C4H9Cl CH3CHClCH2CH3 2-chlorobutane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. infrared spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Synthesis of Substituted Butenes: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted butenes are versatile four-carbon olefinic scaffolds that serve as crucial building blocks in the synthesis of a wide array of organic molecules, ranging from commodity chemicals to complex pharmaceuticals and natural products. Their utility stems from the reactive nature of the carbon-carbon double bond, which allows for a variety of subsequent chemical transformations. This technical guide provides an in-depth review of the core synthetic methodologies for preparing substituted butenes, with a focus on reaction mechanisms, detailed experimental protocols, and quantitative data to aid in method selection and optimization.

Key Synthetic Methodologies

The synthesis of substituted butenes can be achieved through a multitude of reaction pathways. The choice of a particular method is often dictated by the desired substitution pattern, the required stereochemistry, and the functional group tolerance of the starting materials. This guide will focus on some of the most robust and widely utilized methods: the Wittig reaction, the Heck coupling, the Suzuki coupling, and olefin metathesis.

The Wittig Reaction

The Wittig reaction is a powerful and reliable method for the stereoselective synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). The stereochemical outcome of the reaction is largely dependent on the nature of the ylide; unstabilized ylides typically afford (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes.[1]

Reaction Mechanism:

The mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide.[2][3]

Caption: General mechanism of the Wittig reaction.

Experimental Protocol: Synthesis of (E)-1-Phenyl-1-butene [1]

-

Materials:

-

Propyltriphenylphosphonium bromide (10.0 mmol, 1.0 equiv)

-

Anhydrous tetrahydrofuran (B95107) (THF, 40 mL)

-

n-Butyllithium (2.5 M in hexanes, 4.0 mL, 10.0 mmol, 1.0 equiv)

-

Benzaldehyde (B42025) (10.0 mmol, 1.0 equiv)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hexanes for chromatography

-

-

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add propyltriphenylphosphonium bromide (10.0 mmol) and anhydrous THF (40 mL).

-

Cool the resulting suspension to 0 °C in an ice bath with vigorous stirring.

-

Add n-butyllithium (4.0 mL of a 2.5 M solution in hexanes, 10.0 mmol) dropwise via syringe over 10 minutes. A deep orange or reddish color indicates the formation of the ylide.

-

To the freshly prepared ylide solution at 0 °C, add benzaldehyde (10.0 mmol) dropwise via syringe.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (20 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Wash the combined organic layers with brine (2 x 20 mL) and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using hexanes as the eluent to afford (E)-1-Phenyl-1-butene.

-

Quantitative Data for Wittig Reactions:

| Aldehyde/Ketone | Ylide Precursor | Product | Yield (%) | E:Z Ratio | Reference |

| Benzaldehyde | Propyltriphenylphosphonium bromide | 1-Phenyl-1-butene | High | >95:5 (E) | [1] |

| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | trans-9-(2-Phenylethenyl)anthracene | 70-90 | >99:1 (E) | [4] |

| Various Aldehydes | (Carbomethoxymethyl)triphenylphosphonium bromide | α,β-Unsaturated esters | 46-56 | >93:7 (E) | [4] |

The Heck Coupling Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[5][6] This reaction is highly versatile and tolerates a wide range of functional groups, making it a valuable tool in modern organic synthesis. The regioselectivity of the Heck reaction can often be controlled by the choice of ligands and reaction conditions.[7][8]

Reaction Mechanism:

The catalytic cycle of the Heck reaction involves the oxidative addition of the unsaturated halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the substituted alkene product and a hydridopalladium complex. Reductive elimination of HX from this complex, typically facilitated by a base, regenerates the Pd(0) catalyst.

Caption: Catalytic cycle of the Heck reaction.

Experimental Protocol: Green Heck Reaction for Trisubstituted Alkenes [5][6]

-

Materials:

-

Aryl bromide (1.0 equiv)

-

Alkene (1.0 equiv)

-

Pd EnCat® 40 (0.8 mol%)

-

Tetraethylammonium chloride (Et₄NCl, 3.0 equiv)

-

Sodium acetate (B1210297) (NaOAc, 2.5 equiv)

-

Ethanol (B145695) (2 mL)

-

-

Procedure:

-

In a 10 mL microwave vial, add the aryl bromide (100 mg, 1.0 equiv), Et₄NCl (3.0 equiv), NaOAc (2.5 equiv), and Pd EnCat® 40 (0.8 mol%).

-

Disperse the solids in ethanol (2 mL) and then add the alkene (1.0 equiv).

-

Seal the vial and heat the reaction mixture using microwave irradiation at 140 °C for 30 minutes with high magnetic stirring.

-

After cooling, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Quantitative Data for Heck Reactions:

| Aryl Halide | Alkene | Product | Yield (%) | Regioselectivity (branched:linear) | Reference |

| 2-Bromonaphthalene | Ethyl crotonate | (E)-Ethyl 3-(naphthalen-2-yl)but-2-enoate | 85-95 | >20:1 | [5][6] |

| Iodobenzene | n-Butyl acrylate | n-Butyl cinnamate | 90-98 | >99:1 (linear) | [9] |

| 4-Iodoanisole | Styrene | 4-Methoxy-trans-stilbene | 85-95 | >99:1 (linear) | [9] |

| 1-Iodo-4-nitrobenzene | 1-Octene | 1-(4-Nitrophenyl)-1-octene | 70-80 | 15:1 | [7] |

The Suzuki Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide (or triflate).[10][11] This reaction is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of the boronic acid reagents.

Reaction Mechanism:

The catalytic cycle of the Suzuki coupling commences with the oxidative addition of the organohalide to a Pd(0) species. This is followed by transmetalation, where the organic group from the activated boronic acid is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst.[12][13]

Caption: Catalytic cycle of the Suzuki coupling reaction.

Experimental Protocol: Aqueous Phase Suzuki Coupling [10]

-

Materials:

-

5-Iodovanillin (B1580916) (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.0 mmol, 1.0 equiv)

-

Amberlite IRA-400(OH) ion-exchange resin (~0.5 g)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mg, 0.01 mmol)

-

Water (3 mL)

-

95% Ethanol (1 mL, plus additional for dissolving)

-

Ethyl acetate

-

-

Procedure:

-

In a 25 mL round-bottomed flask, combine 5-iodovanillin (1.0 mmol), phenylboronic acid (1.0 mmol), Amberlite IRA-400(OH) resin (~0.5 g), Pd(OAc)₂ (2 mg), water (3 mL), 95% ethanol (1 mL), and a stir bar.

-

Seal the flask with a septum and place it in a hot water bath at 60 °C for 5 minutes.

-

Add additional 95% ethanol dropwise until most of the solute has dissolved.

-

Stir the reaction vigorously for one to two hours.

-

After the reaction is complete, cool the mixture and perform a hot gravity filtration.

-

Cool the filtrate in an ice bath to induce crystallization.

-

Isolate the product by vacuum filtration.

-

Quantitative Data for Suzuki Coupling Reactions:

| Organohalide | Organoboron Compound | Product | Yield (%) | Reference |

| 5-Iodovanillin | Phenylboronic acid | 6-Hydroxy-5-methoxy-1,1´-biphenyl-3-carbaldehyde | 75-85 | [10][14] |

| Iodobenzene | Vinylboronic acid | Styrene | >90 | [11] |

| 1-Bromo-4-fluorobenzene | 4-Methylphenylboronic acid | 4-Fluoro-4'-methylbiphenyl | >95 | [11] |

| 2-Bromopyridine | 3-Thienylboronic acid | 2-(Thiophen-3-yl)pyridine | 85-95 | [12] |

Olefin Metathesis

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and reformation of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those of ruthenium (Grubbs' catalysts) and molybdenum (Schrock's catalysts).[15][16] Cross-metathesis (CM) between two different alkenes is a particularly useful method for synthesizing substituted butenes.[17][18]

Reaction Mechanism:

The generally accepted mechanism for olefin metathesis, proposed by Chauvin, involves a [2+2] cycloaddition between the catalyst's metal-carbene bond and the alkene to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release a new alkene and a new metal-carbene species, which continues the catalytic cycle.[15]

Caption: General mechanism of olefin cross-metathesis.

Experimental Protocol: Cross-Metathesis of Eugenol (B1671780) with cis-2-Butene-1,4-diol [17]

-

Materials:

-

Eugenol

-

cis-1,4-Butenediol

-

Grubbs' catalyst (first generation) dispersed in paraffin (B1166041) wax

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve eugenol and cis-1,4-butenediol in dichloromethane in a round-bottom flask.

-

Add the Grubbs' catalyst dispersed in paraffin wax to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-